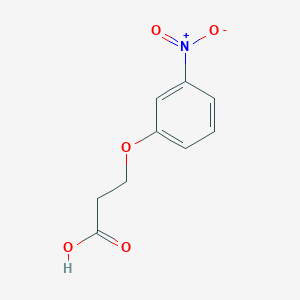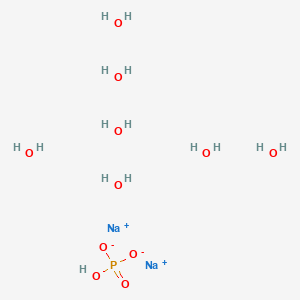![molecular formula C7H3Cl2NS B1312334 2,7-Dichlorbenzo[d]thiazol CAS No. 2942-23-6](/img/structure/B1312334.png)
2,7-Dichlorbenzo[d]thiazol
Übersicht
Beschreibung
2,7-Dichlorobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula C7H3Cl2NS. It belongs to the class of thiazole compounds, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
2,7-Dichlorobenzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazoles, in general, are known for their diverse biological activities, which are likely due to their interaction with various biological targets .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 3.41, indicating its potential to cross biological membranes .
Result of Action
Thiazole derivatives are known for their diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemische Analyse
Biochemical Properties
2,7-Dichlorobenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between 2,7-Dichlorobenzo[d]thiazole and these enzymes involves the formation of a stable complex, which can lead to the inhibition of enzyme activity. Additionally, 2,7-Dichlorobenzo[d]thiazole has been shown to interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of 2,7-Dichlorobenzo[d]thiazole on various cell types and cellular processes are diverse. In certain cell lines, 2,7-Dichlorobenzo[d]thiazole has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. Furthermore, 2,7-Dichlorobenzo[d]thiazole has been reported to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 2,7-Dichlorobenzo[d]thiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 2,7-Dichlorobenzo[d]thiazole to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the inhibition of cytochrome P450 enzymes by 2,7-Dichlorobenzo[d]thiazole can affect the metabolism of other compounds, leading to altered pharmacokinetics and pharmacodynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dichlorobenzo[d]thiazole have been observed to change over time. The stability of 2,7-Dichlorobenzo[d]thiazole is influenced by various factors, including temperature and pH . Over time, 2,7-Dichlorobenzo[d]thiazole can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to 2,7-Dichlorobenzo[d]thiazole can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,7-Dichlorobenzo[d]thiazole vary with different dosages in animal models. At low doses, 2,7-Dichlorobenzo[d]thiazole has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, 2,7-Dichlorobenzo[d]thiazole can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2,7-Dichlorobenzo[d]thiazole is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the biotransformation of 2,7-Dichlorobenzo[d]thiazole into reactive metabolites, which can further interact with cellular macromolecules. The metabolic pathways of 2,7-Dichlorobenzo[d]thiazole also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of 2,7-Dichlorobenzo[d]thiazole within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins . 2,7-Dichlorobenzo[d]thiazole can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,7-Dichlorobenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2,7-dichloroaniline with carbon disulfide and sulfur monochloride under acidic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of 2,7-Dichlorobenzo[d]thiazole often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichlorobenzo[d]thiazole
- 2,5-Dichlorobenzo[d]thiazole
- 2,4-Dichlorobenzo[d]thiazole
Uniqueness
2,7-Dichlorobenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms on the benzothiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other dichlorobenzo[d]thiazole derivatives .
Eigenschaften
IUPAC Name |
2,7-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFIAXHERNXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462272 | |
| Record name | 2,7-Dichlorobenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-23-6 | |
| Record name | 2,7-Dichlorobenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)








